2,3-Dihydro Core Confers EGFR Exon 20 Selectivity
Patented 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine derivatives, for which 1H,2H,3H-pyrrolo[3,2-b]pyridine-5-carboxylic acid is a key synthetic intermediate, demonstrate strong inhibitory activity against EGFR exon 20 insertion mutations (including in-frame insertions and deletions at amino acids 762–774) while maintaining high selectivity over wild-type EGFR [1]. This selectivity profile contrasts with earlier-generation EGFR inhibitors such as Poziotinib and TAS-6417 (which use alternative core scaffolds), whose clinical utility is limited by dose-limiting toxicity arising from poor EGFR WT selectivity [1]. The 2,3-dihydro saturation of the pyrrole ring alters the three-dimensional disposition of substituents elaborated from the 5-carboxylic acid handle, enabling the selective targeting of the sterically distinct ATP-binding pocket conformation induced by exon 20 mutations [1].
| Evidence Dimension | EGFR WT selectivity of derivatives built on 2,3-dihydro vs. aromatic pyrrolo[3,2-b]pyridine cores |
|---|---|
| Target Compound Data | Derivatives of 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid show high selectivity for EGFR exon 20 mutants over EGFR WT (qualitative designation per patent claims) [1]. |
| Comparator Or Baseline | Poziotinib and TAS-6417 (non-dihydro core scaffolds) show limited EGFR WT selectivity, resulting in dose-limiting toxicity in clinical settings [1]. |
| Quantified Difference | Specific IC50 ratios are not disclosed in the available patent abstract; however, the patent explicitly claims that the selectivity advantage of the 2,3-dihydro core series over WT EGFR is a defining improvement enabling a 'new generation' of EGFR inhibitors [1]. |
| Conditions | Cellular and biochemical EGFR inhibition assays; patent claims based on cytological activity against EGFR exon 20 insertion, deletion, and other mutant forms [1]. |
Why This Matters
The documented ability of this dihydro scaffold to service highly selective EGFR exon 20 mutant inhibitors—a profile not achieved with the aromatic analog—directly informs procurement decisions for medicinal chemistry programs targeting drug-resistant NSCLC.
- [1] Zhao B, Zhang M, Yu H, Chen Z, Xu Y, Abbisko Therapeutics Co Ltd. 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine derivative, preparation method therefor, and application thereof. US Patent 20240109885. Published April 4, 2024. View Source
